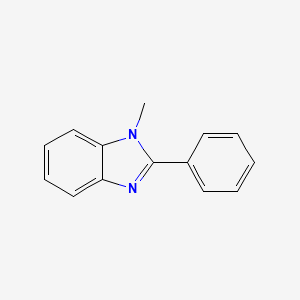

1-Methyl-2-phenylbenzimidazol

Übersicht

Beschreibung

1-Methyl-2-phenylbenzimidazole (1-MPB) is a heterocyclic aromatic compound that is used in a variety of applications, including synthetic organic chemistry and pharmaceutical research. It is an important molecule for studying the properties and behavior of other molecules, as well as for its potential medicinal and industrial applications. 1-MPB is a colorless to pale yellow crystalline solid that is soluble in many organic solvents and has a melting point of 140-141°C. It is a highly reactive compound that is used in a variety of reactions to produce a variety of compounds.

Wissenschaftliche Forschungsanwendungen

Photovoltaische Eigenschaften in Solarzellen

1-Methyl-2-phenylbenzimidazol: wurde in Copolymere integriert, die als Einheiten zur Erzeugung permanenter Dipole dienen. Diese Copolymere weisen vielversprechende Eigenschaften für photovoltaische Anwendungen auf. Das Vorhandensein der permanenten dipoltragenden Einheit erhöht die optische Bandlücke und senkt die Exzitonbindungsenergie, was für die Verbesserung des Wirkungsgrades der Stromumwandlung von Solarzellen von Vorteil ist .

Synthese von Antikrebsmitteln

Diese Verbindung wurde bei der Synthese von Benzimidazolderivaten verwendet, die als potenzielle Antikrebsmittel untersucht werden. Die strukturelle Modifikation von Benzimidazolen, einschließlich der Einführung der This compound-Gruppe, hat sich gezeigt, die Antikrebsaktivität gegen verschiedene Krebszelllinien wie Lungenkrebs (A549), Brustkrebs (MDA-MB-231) und Prostatakrebs (PC3) zu beeinflussen .

Antimikrobielle Anwendungen

Benzimidazolderivate, darunter auch solche mit dem This compound-Rest, sollen starke antibakterielle Eigenschaften besitzen. Diese Verbindungen haben sich gegen resistente Bakterienstämme wie Methicillin und Vancomycin-resistentes S. aureus als wirksam erwiesen, was ihr Potenzial als antibakterielle Mittel aufzeigt .

Antimikrobielle Aktivität

Die antimikrobielle Aktivität von This compound-Derivaten wurde gegen eine Vielzahl von Mikroorganismen untersucht. Diese Verbindungen wurden auf ihre Wirksamkeit gegen Organismen wie E. coli, B. subtilis, C. albicans, A. niger und Aspergillus flavus getestet, was ihr Potenzial für die Entwicklung neuer antimikrobieller Medikamente zeigt .

Elektrochemische Anwendungen

Die Einarbeitung von This compound in Polymere hat sich gezeigt, ihre elektrochemischen Eigenschaften deutlich zu beeinflussen. Das Vorhandensein dieser Verbindung in der Polymerkette kann zu einer Verringerung des Ionisierungspotenzials und der elektrochemischen Bandlücke führen, was in verschiedenen elektrochemischen Anwendungen von Vorteil sein könnte .

Organische Elektronik

Die einzigartigen elektronischen Eigenschaften von This compound machen es zu einer wertvollen Komponente im Bereich der organischen Elektronik. Seine Fähigkeit, die elektronischen Eigenschaften von Materialien zu verändern, kann bei der Konstruktion und Entwicklung von organischen Halbleitern und anderen elektronischen Geräten genutzt werden .

Wirkmechanismus

Target of Action

1-Methyl-2-phenylbenzimidazole, a derivative of the benzimidazole moiety, is known to interact with various biological targets due to its isostructural pharmacophore of naturally occurring active biomolecules . .

Mode of Action

Benzimidazole derivatives, in general, are known to interact with biopolymers in living systems, leading to various biological responses

Biochemical Pathways

Benzimidazole derivatives are known to have broad-spectrum pharmacological properties, affecting a range of biological activities .

Pharmacokinetics

Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives are known to exert excellent bioactivity against many ailments .

Action Environment

Benzimidazole derivatives are known for their outstanding stability profiles .

Zukünftige Richtungen

Research on benzimidazole derivatives, including 1-Methyl-2-phenylbenzimidazole, is ongoing, particularly in the field of medicinal chemistry. These compounds have shown promise in various areas, including as potential anticancer agents . Future research will likely continue to explore the diverse biological activities of these compounds and their potential therapeutic applications.

Biochemische Analyse

Biochemical Properties

1-Methyl-2-phenylbenzimidazole plays a crucial role in biochemical reactions, particularly as an inhibitor of various enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The compound’s interaction with cytochrome P450 can inhibit the enzyme’s activity, affecting the metabolism of other compounds. Additionally, 1-Methyl-2-phenylbenzimidazole has been shown to interact with proteins involved in cell signaling pathways, potentially altering their function and leading to changes in cellular responses .

Cellular Effects

The effects of 1-Methyl-2-phenylbenzimidazole on cells are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation. Moreover, 1-Methyl-2-phenylbenzimidazole can impact cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, thereby altering the levels of various metabolites within the cell .

Molecular Mechanism

At the molecular level, 1-Methyl-2-phenylbenzimidazole exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme, preventing substrate access. This binding can lead to a decrease in the enzyme’s catalytic activity, affecting various biochemical pathways. Additionally, 1-Methyl-2-phenylbenzimidazole can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-2-phenylbenzimidazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Methyl-2-phenylbenzimidazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for lasting biological effects .

Dosage Effects in Animal Models

The effects of 1-Methyl-2-phenylbenzimidazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, 1-Methyl-2-phenylbenzimidazole can cause toxic or adverse effects, including liver toxicity and disruption of normal cellular function. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

1-Methyl-2-phenylbenzimidazole is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with hydrophilic molecules. These metabolic processes can alter the compound’s pharmacological activity and facilitate its excretion from the body. Additionally, 1-Methyl-2-phenylbenzimidazole can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, 1-Methyl-2-phenylbenzimidazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the presence of transporters in the cell membrane can facilitate the uptake of 1-Methyl-2-phenylbenzimidazole into the cell, while binding proteins can sequester the compound in specific organelles, affecting its biological activity .

Subcellular Localization

The subcellular localization of 1-Methyl-2-phenylbenzimidazole is a critical factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, 1-Methyl-2-phenylbenzimidazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

1-methyl-2-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-16-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSRBSJJCMKQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180859 | |

| Record name | 1-Methyl-2-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2622-63-1 | |

| Record name | 1-Methyl-2-phenyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-phenylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-phenylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-2-phenylbenzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA5J4RSN5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

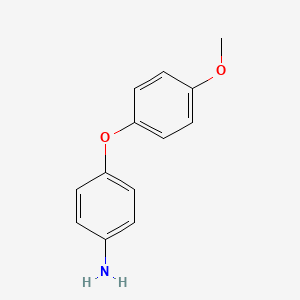

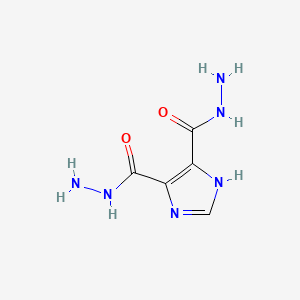

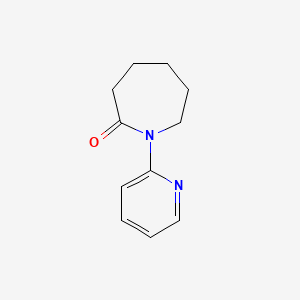

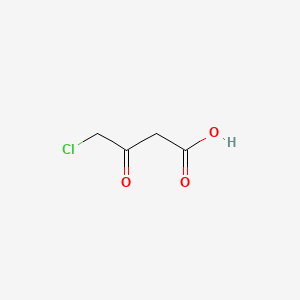

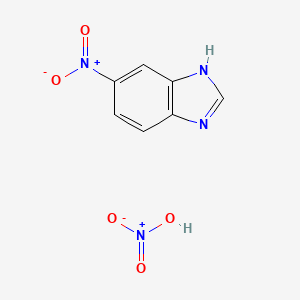

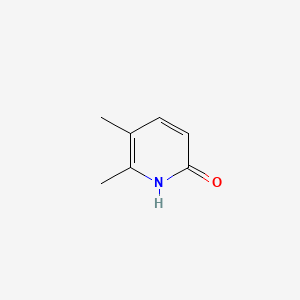

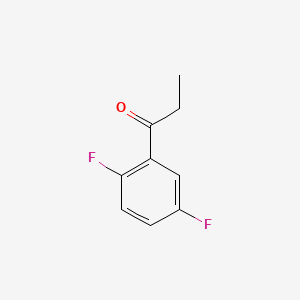

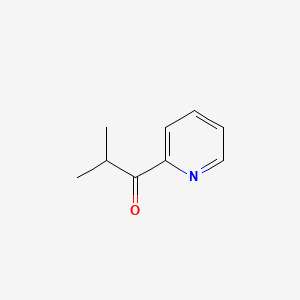

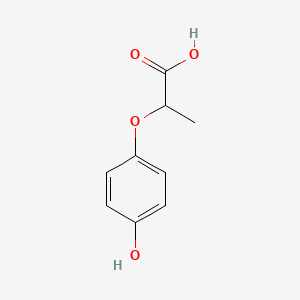

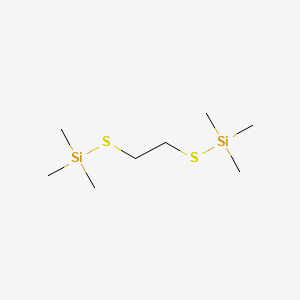

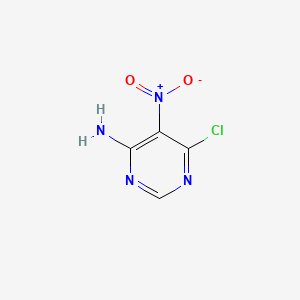

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 1-Methyl-2-phenylbenzimidazole?

A1: 1-Methyl-2-phenylbenzimidazole is an organic compound with the molecular formula C14H12N2 and a molecular weight of 208.26 g/mol [, ]. Spectroscopically, its derivatives have been studied using amplified spontaneous emission (ASE) to understand their ultraviolet lasing properties, revealing key insights into the influence of inter-ring torsional modes on their emission characteristics [].

Q2: How does 1-Methyl-2-phenylbenzimidazole perform in material science applications?

A2: 1-Methyl-2-phenylbenzimidazole has been explored as a building block in the synthesis of donor-acceptor conjugated polymers []. When incorporated into the polymer backbone, the 1-methyl-2-phenyl imidazole (MPI) moiety introduces a permanent dipole moment. This dipole influences the polymer's optical and electrochemical properties, impacting its band gap, ionization potential, and exciton binding energy. These characteristics make such polymers potentially suitable for applications in organic electronics, particularly in the development of organic photovoltaic devices [].

Q3: What are the catalytic properties and applications of metal complexes containing 1-Methyl-2-phenylbenzimidazole?

A3: 1-Methyl-2-phenylbenzimidazole acts as a cyclometalating ligand in various transition metal complexes, including those of rhodium [] and iridium [, ]. These complexes have demonstrated catalytic activity in asymmetric synthesis. For example, chiral-at-rhodium complexes containing 1-Methyl-2-phenylbenzimidazole have proven effective in asymmetric [2 + 2] photocycloadditions []. Similarly, chiral-at-iridium complexes bearing this ligand have been successfully employed in enantioselective conjugate additions and Nazarov cyclizations []. These findings highlight the potential of 1-Methyl-2-phenylbenzimidazole-based metal complexes as versatile catalysts in asymmetric organic transformations.

Q4: Are there any insights into the structure-activity relationship (SAR) of 1-Methyl-2-phenylbenzimidazole derivatives in the context of iridium complexes for solar cell applications?

A4: Research on iridium(III) 2-phenylbenzimidazole complexes for dye-sensitized solar cells (DSSCs) offers insights into their SAR []. Comparing complexes with varying substituents on the benzimidazole ring (hydrogen, methyl, phenyl) reveals how structural modifications impact their photophysical properties and performance in DSSCs. The introduction of a phenyl substituent leads to a blue shift in the luminescence and a significant increase in the extinction coefficient, suggesting improved light-harvesting capabilities, which are crucial for efficient DSSC operation [].

Q5: How does the incorporation of 1-Methyl-2-phenylbenzimidazole impact the properties of polyimides?

A5: Incorporating 1-Methyl-2-phenylbenzimidazole derivatives into polyimides significantly affects their thermal and optical properties []. By modifying the linearity of diamine monomers containing the 1-Methyl-2-phenylbenzimidazole moiety, researchers can tune the rigidity and packing of the resulting poly(benzimidazole imide)s (PBIIs) []. These modifications result in materials with high glass transition temperatures (Tg > 400°C) and excellent optical transparency (T400 > 80%), making them promising candidates for high-performance applications requiring both thermal stability and optical clarity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1295010.png)